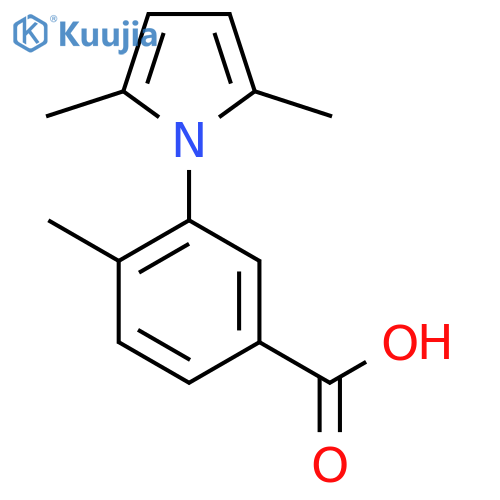Cas no 313701-78-9 (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid)

313701-78-9 structure
商品名:3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
CAS番号:313701-78-9
MF:C14H15NO2
メガワット:229.274403810501
MDL:MFCD01874279
CID:1085822
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid(SALTDATA: FREE)
- AC1LFEM9
- CBMicro_000992
- ChemDiv2_000530
- CTK4G6999
- MolPort-000-993-698
- Oprea1_194750
-
- MDL: MFCD01874279
- インチ: InChI=1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17)
- InChIKey: ALKSDHRUSDCLSX-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C)C
計算された属性
- せいみつぶんしりょう: 229.11035
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 42.23
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B431503-50mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid |
313701-78-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| abcr | AB220692-1 g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid; 95% |
313701-78-9 | 1g |
€137.20 | 2023-06-22 | ||
| Fluorochem | 042030-5g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid |
313701-78-9 | 95% | 5g |
£167.00 | 2022-02-28 | |
| abcr | AB220692-5 g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid; 95% |
313701-78-9 | 5g |
€381.90 | 2023-06-22 | ||
| abcr | AB220692-5g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, 95%; . |
313701-78-9 | 95% | 5g |
€381.90 | 2025-02-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398581-100mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid |
313701-78-9 | 98% | 100mg |
¥120.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398581-250mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid |
313701-78-9 | 98% | 250mg |
¥232.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398581-25g |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid |
313701-78-9 | 98% | 25g |
¥5817.00 | 2024-08-02 | |
| TRC | B431503-100mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid |
313701-78-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B431503-500mg |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid |
313701-78-9 | 500mg |
$ 80.00 | 2022-06-07 |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid 関連文献
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
313701-78-9 (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:313701-78-9)3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

清らかである:99%
はかる:5g
価格 ($):226.0